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Compound of Interest

Compound Name: Pigment Yellow 138

Cat. No.: B1588180 Get Quote

Spectroscopic Characterization of Pigment
Yellow 138: A Technical Guide
Introduction: Pigment Yellow 138 (C.I. 56300) is a high-performance organic pigment

belonging to the quinophthalone class. Renowned for its bright greenish-yellow shade,

excellent lightfastness, and thermal stability, it finds extensive use in demanding applications

such as automotive coatings, plastics, and high-end industrial paints. A thorough understanding

of its spectroscopic properties is crucial for quality control, formulation development, and

research into novel pigment applications. This technical guide provides an in-depth overview of

the spectroscopic characterization of Pigment Yellow 138 using Ultraviolet-Visible (UV-Vis)

Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic

Resonance (NMR) Spectroscopy.
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Property Value

Chemical Name
4,5,6,7-tetrachloro-2-[2-(4,5,6,7-tetrachloro-1,3-

dioxoinden-2-yl)quinolin-8-yl]isoindole-1,3-dione

Chemical Formula C₂₆H₆Cl₈N₂O₄

Molecular Weight 693.96 g/mol

CAS Number 30125-47-4

C.I. Name Pigment Yellow 138

C.I. Number 56300

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the pigment

molecule and is fundamental to understanding its color properties. Pigment Yellow 138
exhibits a characteristic strong absorption in the blue region of the visible spectrum, which is

responsible for its yellow appearance.

Quantitative UV-Vis Data
Parameter Value Reference

Absorption Maximum (λmax) 457 nm [1]

Molar Extinction Coefficient (ε) 2.37 × 10⁵ L·mol⁻¹·cm⁻¹ [1]

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. The FTIR spectrum of Pigment Yellow 138 reveals characteristic absorption bands

corresponding to the vibrations of its constituent chemical bonds, such as carbonyl groups,

aromatic rings, and carbon-chlorine bonds. While a complete, numerically tabulated FTIR

spectrum for Pigment Yellow 138 is not readily available in the public domain, the Infrared and

Raman Users Group (IRUG) database lists an entry for Pigment Yellow 138 (IOD00288),

indicating that such data exists.[2] For illustrative purposes, the typical regions of interest for

quinophthalone pigments are highlighted below.
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Expected FTIR Absorption Regions for Quinophthalone
Pigments

Wavenumber Range (cm⁻¹) Vibrational Mode Assignment

1700 - 1600
C=O (carbonyl) stretching vibrations of the

isoindolinone and indandione moieties.

1600 - 1450
C=C stretching vibrations of the aromatic

quinoline and phthalimide rings.

1300 - 1000 C-N stretching vibrations.

800 - 600 C-Cl stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and environment

of atomic nuclei, such as ¹H (proton) and ¹³C. Due to the low solubility of Pigment Yellow 138
in common NMR solvents, solid-state NMR (ssNMR) is often the preferred method for its

structural elucidation. Research has utilized solid-state ¹H and ¹³C NMR to investigate the

tautomeric form of Pigment Yellow 138, confirming the presence of the NH-tautomer in the

crystalline state.[3][4] However, specific, publicly available solution or solid-state NMR chemical

shift data for Pigment Yellow 138 is scarce. For context, ¹H and ¹³C NMR data for a related,

novel quinophthalone derivative are presented below to illustrate the expected chemical shift

ranges.[1]

Illustrative NMR Data for a Quinophthalone Derivative[1]
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) = 14.43 (s, 1H), 8.77 (s, 1H), 8.26–8.12 (m, 4H), 8.09

(d, J = 8.3 Hz, 1H), 8.04 (dd, J = 5.5, 3.1 Hz, 2H), 7.95 (dd, J = 5.5, 3.1 Hz, 2H), 7.92 (d, J =

7.7 Hz, 1H), 7.89–7.85 (m, 1H), 7.62 (dd, J = 6.1, 3.2 Hz, 2H), 7.54–7.46 (m, 1H).

¹³C NMR (150 MHz, DMSO-d₆): δ (ppm) = 188.87, 167.41, 166.44, 163.57, 162.38, 143.82,

138.24, 135.28, 135.20, 135.16, 130.42, 129.61, 129.57, 129.51, 129.21, 129.09, 129.05,

128.42, 127.66, 125.38, 121.44, 121.39.

Experimental Protocols
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UV-Vis Spectroscopy
Sample Preparation: A dilute solution of Pigment Yellow 138 is prepared in a suitable non-

absorbing solvent (e.g., dimethylformamide or N-methyl-2-pyrrolidone). The concentration

should be adjusted to yield an absorbance value within the linear range of the

spectrophotometer (typically 0.1 to 1.0).

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

Measurement: A quartz cuvette is filled with the blank solvent, and a baseline correction is

performed over the desired wavelength range (e.g., 300-800 nm). The blank is then replaced

with the sample solution, and the absorption spectrum is recorded.

Data Analysis: The wavelength of maximum absorption (λmax) is determined from the

spectrum.

FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
Sample Preparation: A small amount of the dry Pigment Yellow 138 powder is placed

directly onto the ATR crystal.

Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., diamond or

germanium crystal) is used.

Measurement: A background spectrum of the clean, empty ATR crystal is recorded. The

pigment sample is then brought into firm contact with the crystal using the pressure clamp,

and the sample spectrum is acquired.

Data Analysis: The spectrum is analyzed to identify the characteristic absorption bands,

which are reported in wavenumbers (cm⁻¹).

NMR Spectroscopy (Solid-State)
Sample Preparation: The dry Pigment Yellow 138 powder is packed into a solid-state NMR

rotor (typically zirconia).

Instrumentation: A high-field solid-state NMR spectrometer equipped with a magic-angle

spinning (MAS) probe is used.
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Measurement: ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) experiments are

typically performed to obtain the ¹³C NMR spectrum. ¹H MAS spectra can also be acquired.

Data Analysis: The resulting spectra are referenced to a standard (e.g., adamantane for ¹³C),

and the chemical shifts (δ) of the various carbon and proton environments are determined in

parts per million (ppm).
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General Workflow for Spectroscopic Characterization of Pigments
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Relationship between Spectroscopic Data and Pigment Properties
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1588180#spectroscopic-characterization-of-pigment-
yellow-138-uv-vis-ftir-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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